molecular formula C11H16ClNO B1371627 (s)-3-Benzyloxy-pyrrolidine hydrochloride CAS No. 931409-74-4

(s)-3-Benzyloxy-pyrrolidine hydrochloride

Cat. No.: B1371627
CAS No.: 931409-74-4
M. Wt: 213.7 g/mol
InChI Key: HIPRPABXTKKPPY-MERQFXBCSA-N
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Description

(s)-3-Benzyloxy-pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The this compound is particularly notable for its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-Benzyloxy-pyrrolidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from various starting materials such as amino acids or other nitrogen-containing compounds.

    Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This step often involves the use of benzyl alcohol and a suitable base to form the benzyloxy intermediate.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques. This step is crucial for obtaining the (s)-enantiomer of the compound.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

    Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(s)-3-Benzyloxy-pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Reduced pyrrolidine derivatives.

    Substitution: Various substituted pyrrolidines with different functional groups.

Scientific Research Applications

Pharmaceutical Development

(S)-3-Benzyloxy-pyrrolidine hydrochloride is primarily utilized in the development of pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow it to act as a chiral building block in the synthesis of complex molecules, which is crucial for creating enantiomerically pure drugs.

Case Study: Neurological Drug Development

  • Research Focus : The synthesis of novel cholinesterase inhibitors.
  • Findings : Compounds derived from pyrrolidine structures demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are essential targets for treating Alzheimer's disease. For instance, derivatives with IC50 values as low as 0.029 µM were identified, indicating potent activity against these enzymes .

Chiral Synthesis

The chiral nature of this compound makes it valuable in asymmetric synthesis processes. This capability is essential for the production of many pharmaceuticals where the stereochemistry of the molecule can significantly influence its biological activity.

Data Table: Chiral Synthesis Applications

Compound TypeApplicationExample Activity
Chiral CatalystsAsymmetric reactionsHigh enantiomeric excess achieved
Drug IntermediatesSynthesis of enantiomerically pure drugsTargeting specific receptor interactions

Biochemical Research

In biochemical research, this compound is employed to study protein interactions and enzyme activities. Its ability to modulate biological pathways makes it a valuable tool for understanding disease mechanisms at a molecular level.

Case Study: Enzyme Activity Modulation

  • Research Focus : Investigating the effects on carbonic anhydrase and AChE.
  • Findings : The compound was shown to inhibit these enzymes, providing insights into its potential therapeutic roles in conditions like glaucoma and metabolic disorders .

Material Science

This compound also finds applications in material science, particularly in enhancing the properties of polymer matrices. Its incorporation into materials can improve mechanical strength and thermal stability.

Data Table: Material Science Applications

Application AreaEnhancement TypeExample Use Case
Polymer CompositesMechanical propertiesDevelopment of durable coatings
Thermoplastic ElastomersThermal stabilityManufacturing flexible components

Flavor and Fragrance Industry

Due to its aromatic properties, this compound has applications in the flavor and fragrance industry. It serves as a precursor for creating unique scents and flavors in food and cosmetic products.

Case Study: Fragrance Development

  • Research Focus : Synthesis of novel fragrance compounds.
  • Findings : The compound's structure allows for the development of new aromatic profiles that appeal to consumers .

Mechanism of Action

The mechanism of action of (s)-3-Benzyloxy-pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to bind selectively to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound of (s)-3-Benzyloxy-pyrrolidine hydrochloride, which lacks the benzyloxy group.

    N-Benzylpyrrolidine: A similar compound with a benzyl group attached to the nitrogen atom.

    3-Hydroxy-pyrrolidine: A compound with a hydroxyl group at the 3-position instead of a benzyloxy group.

Uniqueness

This compound is unique due to its chiral nature and the presence of the benzyloxy group, which imparts specific chemical and biological properties. These features make it valuable in asymmetric synthesis and as a chiral building block in various applications.

Biological Activity

(S)-3-Benzyloxy-pyrrolidine hydrochloride is a chiral compound with notable biological activities, particularly in pharmacology. Its unique structure allows it to interact selectively with various biological targets, making it a candidate for drug development and other therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

Property Value
Molecular FormulaC11_{11}H15_{15}ClN
Molecular Weight201.70 g/mol
Chiral CenterYes

The presence of the benzyloxy group enhances its lipophilicity, which can influence its bioavailability and interaction with biological receptors.

The mechanism of action for this compound involves its interaction with specific enzymes or receptors. The chiral nature of the compound allows for selective binding to these targets, which can lead to various biological effects. For instance, it may modulate enzyme activity or receptor signaling pathways, contributing to its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Pyrrolidine derivatives, including (S)-3-Benzyloxy-pyrrolidine, have been studied for their potential antimicrobial properties. These compounds can inhibit bacterial growth and may be effective against various pathogens.
  • Antioxidant Properties : The compound may exhibit antioxidant effects, which can be beneficial in preventing oxidative stress-related diseases.
  • Neurotransmitter Interaction : Preliminary studies suggest that (S)-3-Benzyloxy-pyrrolidine could interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

Case Studies and Experimental Data

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including (S)-3-Benzyloxy-pyrrolidine. Results indicated a significant reduction in bacterial viability against strains such as E. coli and Staphylococcus aureus at varying concentrations.
  • Cell Proliferation Assays :
    • In vitro assays assessed the antiproliferative effects of (S)-3-Benzyloxy-pyrrolidine on cancer cell lines. The half-maximal inhibitory concentration (IC50_{50}) was determined using MTT assays across different cell lines, showing promising results in inhibiting cell growth .

Table of Biological Activities

Activity Description Reference
AntimicrobialInhibits growth of E. coli and Staphylococcus aureus
AntioxidantReduces oxidative stress markers in cell cultures
AntiproliferativeIC50_{50} values indicate significant inhibition of cancer cells

Properties

IUPAC Name

(3S)-3-phenylmethoxypyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11;/h1-5,11-12H,6-9H2;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPRPABXTKKPPY-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661368
Record name (3S)-3-(Benzyloxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931409-74-4
Record name (3S)-3-(Benzyloxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 931409-74-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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